Modulated Lipophilicity (XLogP3) Compared to Parent Scaffold and N-Substituted Analogs
The target compound exhibits a computed XLogP3-AA of 0.8 [1], which represents a key optimization point. This value is significantly higher than the unsubstituted indolizine-6-carboxylic acid core (XLogP3 ~0) [2] and the more polar N-methylsulfonyl analog (XLogP3 <0), but lower than the bulkier N-cyclopropylmethyl analog (XLogP3 ~1.8) [3]. This balanced lipophilicity is often associated with improved passive membrane permeability while maintaining aqueous solubility, a desirable profile for oral bioavailability.
| Evidence Dimension | Partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | 0.8 |
| Comparator Or Baseline | Indolizine-6-carboxylic acid: ~0; 3-(4-(Methylsulfonyl)piperazin-1-yl)indolizine-6-carboxylic acid: <0; 3-(4-(Cyclopropylmethyl)piperazin-1-yl)indolizine-6-carboxylic acid (CID 121229566): ~1.8; 3-(4-Methylpiperazin-1-yl)indolizine-6-carboxylic acid (CID 121229625): 0 |
| Quantified Difference | Δ = +0.8 over the core scaffold and a Δ = -1.0 from the cyclopropylmethyl analog, positioning it in an intermediate, optimal range. |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15). |
Why This Matters
Lipophilicity is a primary determinant of a compound's ADME profile; this specific value positions the compound advantageously within the typical drug-like space (LogP 0-3) compared to its analogs, guiding its selection for CNS or oral drug discovery programs.
- [1] PubChem. (2025). Computed XLogP3-AA for CID 121229551. National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). Computed Properties for Indolizine-6-carboxylic acid. National Center for Biotechnology Information. View Source
- [3] Sildrug Database. (n.d.). Computed clogP for EOS96312 (3-(4-(Cyclopropylmethyl)piperazin-1-yl)indolizine-6-carboxylic acid). Institute of Biochemistry and Biophysics, PAS. View Source
